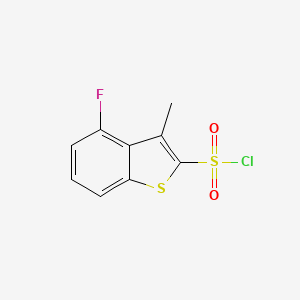

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Descripción

BenchChem offers high-quality 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2S2/c1-5-8-6(11)3-2-4-7(8)14-9(5)15(10,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSFVTHIMQSVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC(=C12)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421601-66-2 | |

| Record name | 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Architecting Sulfonamides: A Technical Guide to 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl Chloride

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks is paramount. As a Senior Application Scientist, I frequently leverage the benzothiophene scaffold to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Specifically, 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride represents a highly specialized electrophile designed for the synthesis of conformationally restricted, metabolically stable sulfonamides.

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the causality behind its reactivity, and a self-validating experimental protocol for its application in medicinal chemistry workflows.

Structural Rationale & Medicinal Chemistry Applications

The utility of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride lies in its unique stereoelectronic substitution pattern, which imparts specific advantages to the final drug candidate:

-

The Benzothiophene Core: Provides a highly lipophilic, aromatic surface ideal for engaging in π−π stacking interactions within deep hydrophobic protein pockets.

-

4-Fluoro Substitution: The introduction of a fluorine atom at the C4 position serves a dual purpose. Electronically, its inductive electron-withdrawing effect slightly increases the electrophilicity of the adjacent sulfonyl chloride. Pharmacologically, it acts as a metabolic shield, blocking CYP450-mediated aromatic oxidation at a historically vulnerable site, thereby increasing the half-life of the resulting drug.

-

3-Methyl Substitution (Conformational Locking): The C3 methyl group introduces significant steric bulk directly adjacent to the sulfonyl linkage. This steric hindrance restricts the rotational freedom of the resulting sulfonamide bond. By locking the molecule into a specific geometry, we reduce the entropic penalty upon target binding, often leading to a substantial increase in binding affinity.

Physicochemical and Hazard Profiling

Understanding the physical parameters of this building block is critical for reaction design and safe handling. Below is the consolidated data for 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1) [1, 2].

Table 1: Physicochemical Properties

| Parameter | Value / Specification |

| Chemical Name | 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride |

| CAS Number | 1421601-66-2 |

| Molecular Formula | C9H6ClFO2S2 |

| Monoisotopic Mass | 263.948 Da |

| Molecular Weight | 264.72 g/mol |

| Typical Purity | >95% (Research Grade) |

Table 2: Safety & Handling (Extrapolated from isomeric analogs)

Because sulfonyl chlorides are highly reactive electrophiles, they must be handled with strict safety protocols. Hazard data is extrapolated from the closely related 5-fluoro isomer (2) [3].

| Hazard Class | Specification |

| UN Number | 2928 |

| Hazard Class | 6.1(8) - Toxic and Corrosive |

| GHS Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Severe skin burns) |

| Storage Conditions | Moisture-sensitive; Store at 2-8°C under an inert gas (Argon/N2) |

Mechanistic Causality in Sulfonylation

Sulfonyl chlorides react with amines via a bimolecular nucleophilic substitution-like pathway, proceeding through a transient tetrahedral intermediate. When designing a protocol for this specific compound, every experimental choice must be driven by chemical causality:

-

Solvent Anhydricity: Water is a highly competitive nucleophile. If the solvent (e.g., DCM or THF) is not strictly anhydrous, the sulfonyl chloride will rapidly hydrolyze into an unreactive sulfonic acid. This is the primary cause of yield failure in library synthesis.

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) is mandated over standard triethylamine. The steric bulk of the isopropyl groups in DIPEA prevents the base itself from acting as a nucleophile. This eliminates the formation of transient, potentially problematic sulfonylammonium intermediates, while still effectively scavenging the HCl byproduct to drive the equilibrium forward.

Self-Validating Experimental Protocol: Amidation Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an In-Process Control (IPC) checkpoint that forces the chemist to verify the mechanistic success of the reaction before proceeding to purification.

Objective: Synthesize a target sulfonamide using 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride.

Step 1: Anhydrous Preparation

-

Action: Dissolve the amine nucleophile (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under a continuous Argon atmosphere.

-

Causality: Argon prevents atmospheric moisture intrusion. DIPEA is used in excess to neutralize the generated HCl and maintain a basic environment, preventing the amine from becoming protonated (which would destroy its nucleophilicity).

Step 2: Electrophile Addition

-

Action: Cool the reaction vessel to 0°C using an ice bath. Slowly add 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

-

Causality: The amidation reaction is highly exothermic. Cooling to 0°C suppresses thermal degradation of the sulfonyl chloride and prevents the formation of dimeric impurities. The slight 0.1 eq excess compensates for any trace hydrolysis.

Step 3: Thermal Maturation

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 to 4 hours.

-

Causality: The C3-methyl group on the benzothiophene ring introduces significant steric bulk, which increases the activation energy required for the tetrahedral intermediate to form. Warming to room temperature provides the necessary kinetic energy to drive the hindered reaction to completion.

Step 4: The Self-Validating Checkpoint (IPC)

-

Action: Withdraw a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

-

Validation Logic:

-

Success State: A dominant peak at [M+H]+ of the target sulfonamide is observed. Proceed to Step 5.

-

Failure State 1 (Incomplete Reaction): Presence of the starting amine. Correction: Add an additional 0.1 eq of the sulfonyl chloride and stir for 1 hour.

-

Failure State 2 (Hydrolysis): Presence of m/z 245.9 ([M-Cl+OH]- in negative mode), indicating the formation of the sulfonic acid. Correction: The system was breached by moisture. The batch must be discarded, and the solvent rigorously dried over molecular sieves before restarting.

-

Step 5: Quench and Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

Workflow Visualization

Fig 1: Self-validating amidation workflow for benzothiophene-2-sulfonyl chlorides.

References

-

PubChemLite: 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2). Université du Luxembourg. 3

-

Enamine / AS-1: Product Profile: 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (CAS No: 1421601-66-2). 1

-

BLDpharm: Safety and Hazard Information: 5-Fluoro-3-Methylbenzo[b]thiophene-2-sulfonyl chloride (CAS No: 404964-34-7). 2

Sources

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety protocols and chemical properties of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes regulatory data with field-proven insights to ensure both personal safety and experimental integrity.

Executive Summary & Critical Hazard Profile

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a reactive compound classified as causing severe skin burns and eye damage, being acutely toxic if ingested, inhaled, or in contact with skin, and potentially causing respiratory irritation.[1][2] The primary danger stems from its sulfonyl chloride moiety, which reacts exothermically with nucleophiles, particularly water, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[3][4][5] Consequently, all handling procedures must be performed in a controlled environment with stringent adherence to personal protective equipment (PPE) protocols and engineering controls. Accidental exposure requires immediate and specific first-aid measures. This guide outlines the essential protocols for its safe handling, storage, emergency response, and disposal.

Chemical Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical characteristics is the foundation of safe laboratory practice.

| Property | Data | Source |

| Chemical Name | 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | [1] |

| CAS Number | 1421601-66-2 | [1][6] |

| Molecular Formula | C₉H₆ClFO₂S₂ | [7] |

| Molecular Weight | 264.72 g/mol | [8] |

| Appearance | Solid (Typical for related compounds) | |

| Storage | Store in a cool, dry, well-ventilated place away from moisture | [3][9] |

Hazard Analysis and Mechanistic Insights

The hazards associated with this compound are directly linked to its chemical structure and reactivity. The GHS classifications provide a starting point for a deeper analysis.

GHS Hazard Classification:

| Classification | Hazard Code | Signal Word | Description |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Danger | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion | H314 (Category 1C) | Danger | Causes severe skin burns and eye damage.[1][2][10][11] |

| Specific Target Organ Toxicity (Single Exposure) | H336 | Warning | May cause respiratory irritation.[1][5] |

Causality Behind the Hazards:

-

Corrosivity (H314): The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack. Upon contact with moisture, such as humidity in the air or water on the skin and mucous membranes, it undergoes rapid hydrolysis. This reaction is often exothermic and produces hydrochloric acid (HCl) and 4-fluoro-3-methyl-1-benzothiophene-2-sulfonic acid.[4][5] Both products are highly corrosive and are responsible for the severe chemical burns observed upon contact.

-

Acute Toxicity & Respiratory Irritation (H302, H312, H332, H336): Inhalation of airborne powder or the HCl gas released during hydrolysis can severely irritate the entire respiratory tract, leading to coughing, shortness of breath, and inflammation.[5][12] If inhaled in sufficient quantity, it can cause serious lung damage.[12] Skin contact not only causes local burns but can also lead to systemic toxicity if absorbed.

Protocols for Safe Handling and Exposure Mitigation

A multi-layered approach combining engineering controls, appropriate PPE, and standardized workflows is essential for mitigating the risks associated with this reagent.

Engineering Controls & Personal Protective Equipment (PPE)

The primary objective is to prevent any contact between the chemical and the researcher.

-

Engineering Controls: All manipulations, including weighing, transferring, and adding to a reaction, must be conducted within a certified chemical fume hood to contain airborne particulates and any HCl gas that may be generated.[3][13] An emergency eyewash station and safety shower must be immediately accessible.[3][5]

-

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[13]

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield are required to protect against splashes and fine dust.[5][13]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected before each use and changed immediately if contamination is suspected.

-

Protective Clothing: A chemical-resistant lab coat or apron is necessary.[13] For larger quantities, fire/flame-resistant and impervious clothing should be considered.[9]

-

Standard Laboratory Handling Workflow

Adhering to a systematic workflow minimizes the risk of error and exposure. The following diagram illustrates a safe and logical process for handling the reagent from storage to reaction.

Caption: A logical workflow for the safe handling of the sulfonyl chloride.

Storage and Incompatibility

Proper storage is crucial to maintain the reagent's integrity and prevent hazardous situations.

-

Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive solids.[4][9] Storage should be segregated from incompatible materials.

-

Incompatible Materials:

-

Water/Moisture: Reacts, potentially violently, to produce corrosive acid and gas.[4][5]

-

Strong Bases: Can cause a vigorous, exothermic reaction.

-

Alcohols: Will react to form sulfonate esters, an exothermic process.

-

Oxidizing Agents: Can lead to unpredictable and potentially explosive reactions.[5]

-

Mild Steel: In the presence of moisture, the generated acids can react with metals to produce flammable hydrogen gas.

-

Emergency Procedures & First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] A safety shower should be used if available. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Spill Management Protocol

A small spill can quickly become a major hazard if not handled correctly.

-

Evacuate & Alert: Evacuate all non-essential personnel from the immediate area and alert others in the lab.[13]

-

Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.

-

PPE: Before approaching the spill, don the full PPE described in section 4.1.

-

Contain & Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels directly on the spill.[13]

-

Collect: Carefully scoop the absorbed material into a clearly labeled, corrosion-resistant container for hazardous waste.[9]

-

Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by soap and water.

-

Dispose: Seal the waste container and dispose of it according to institutional and local hazardous waste regulations.

Caption: A step-by-step workflow for responding to a spill.

Waste Management and Reagent Deactivation

Unused or excess sulfonyl chloride must be deactivated (quenched) before it can be disposed of as chemical waste. This is a critical safety step to prevent violent reactions in a commingled waste container.

Protocol for Quenching Excess Sulfonyl Chloride

This procedure must be performed in a fume hood with appropriate PPE.

-

Prepare Quenching Solution: In a separate flask large enough to accommodate at least three times the volume of your reaction mixture, prepare a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. An ice bath is required.[13]

-

Slow Addition: While vigorously stirring the cold sodium bicarbonate solution, slowly and carefully add the solution containing the excess sulfonyl chloride dropwise via an addition funnel.[13][14]

-

Control Reaction: The addition will cause vigorous gas (CO₂) evolution. The rate of addition must be carefully controlled to prevent the reaction from foaming over.[13] Crucial Note: Always add the sulfonyl chloride solution to the basic solution, never the other way around, to ensure the base is always in excess and can manage the heat generated.[14]

-

Ensure Complete Reaction: After the addition is complete, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure all the sulfonyl chloride has been hydrolyzed and neutralized.[13]

-

Verify Neutralization: Check the pH of the aqueous layer with pH paper to confirm it is neutral or slightly basic (pH 7-9).

-

Proceed to Workup/Disposal: The quenched mixture can now be safely worked up (e.g., extraction) or prepared for final disposal.

Final Disposal

The neutralized aqueous waste should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[9] Contaminated materials (absorbents, gloves, etc.) must be treated as hazardous waste and disposed of through an approved facility.[14]

References

-

HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

-

Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

-

ECHA. (n.d.). 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

-

Sdfine. (n.d.). Sulphuryl chloride Safety Data Sheet. Retrieved from [Link]

-

(2021). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (2026). 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2). Retrieved from [Link]

-

ECHA. (n.d.). 6-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Trifluoromethanesulfonyl chloride. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. fishersci.com [fishersci.com]

- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 4. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. synquestlabs.com [synquestlabs.com]

- 6. nextsds.com [nextsds.com]

- 7. PubChemLite - 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2) [pubchemlite.lcsb.uni.lu]

- 8. 404964-34-7|5-Fluoro-3-Methylbenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. merckmillipore.com [merckmillipore.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical and Solubility Profiling of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1421601-66-2[1] | Molecular Formula: C9H6ClFO2S2[2]

Executive Summary

In modern drug discovery, functionalized benzothiophenes are privileged scaffolds. Specifically, 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride serves as a highly reactive electrophilic building block for the synthesis of sulfonamide libraries and sulfonate esters. However, the successful application of this reagent hinges entirely on mastering its solubility profile and moisture sensitivity.

As a Senior Application Scientist, I have observed that the primary cause of low yields in sulfonamide synthesis is not the inherent reactivity of the amine, but rather the improper selection of organic solvents leading to premature solvolysis or incomplete dissolution. This whitepaper deconstructs the causality behind the solubility and stability of this specific sulfonyl chloride, providing drug development professionals with self-validating protocols for optimal handling.

Mechanistic Causality: Structure vs. Solvation

To understand the solubility of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, we must analyze its structural dichotomy:

-

The Benzothiophene Core: This fused bicyclic aromatic system is highly lipophilic and planar, driving strong π−π stacking in the solid state. Breaking this crystal lattice requires solvents with strong dispersive forces.

-

The Sulfonyl Chloride (-SO₂Cl) Group: This moiety is highly polar and electrophilic[3]. It demands a solvent with a moderate-to-high dielectric constant ( ε ) to stabilize its dipole moment.

-

Electronic & Steric Interplay: The 4-fluoro group exerts a strong inductive electron-withdrawing effect (-I effect), making the sulfonyl sulfur highly electrophilic and prone to nucleophilic attack. Conversely, the 3-methyl group provides steric shielding at the 2-position.

Because this specific benzothiophene derivative lacks α -protons, it cannot undergo the E1cB elimination mechanism (which forms highly reactive sulfene intermediates, a pathway common in aliphatic variants like [4]). Therefore, any degradation or reaction strictly follows an SN2 -like bimolecular substitution (or addition-elimination) pathway[5].

Solubility and Stability Profile in Organic Solvents

The ideal solvent must thread the needle between high dispersive solvation for the aromatic core and absolute aprotic inertness to protect the electrophilic sulfur.

Quantitative Solvent Matrix

| Organic Solvent | Dielectric Constant ( ε ) | Solubility (mg/mL at 25°C) | 24h Stability | Mechanistic Rationale |

| Dichloromethane (DCM) | 9.1 | > 100 (Excellent) | High | Optimal. Halogenated dispersive forces perfectly dissolve the aromatic core while remaining completely inert to the -SO₂Cl group. |

| Tetrahydrofuran (THF) | 7.6 | > 100 (Excellent) | Moderate | Good solvation, but trace peroxides in uninhibited THF can oxidize the sulfur center over time. |

| Acetonitrile (MeCN) | 37.5 | ~ 50 (Moderate) | High | Highly polar aprotic. Excellent stability, but the high polarity slightly limits the solubility of the lipophilic benzothiophene core. |

| Dimethylformamide (DMF) | 36.7 | > 100 (Excellent) | Low | Avoid for storage. Trace dimethylamine impurities or formyl oxygen attack leads to gradual degradation via Vilsmeier-Haack type adducts. |

| Methanol (MeOH) | 33.0 | Reacts | Zero | Incompatible. Rapid solvolysis (esterification) via SN2 attack, forming the methyl sulfonate ester and HCl. |

| Water (H₂O) | 80.1 | Insoluble / Reacts | Zero | Incompatible. Exothermic hydrolysis yielding 4-fluoro-3-methyl-1-benzothiophene-2-sulfonic acid and corrosive HCl gas[6]. |

Degradation Pathway Visualization

When exposed to protic solvents or atmospheric moisture, the compound undergoes rapid solvolysis. Standard safety protocols emphasize the severe moisture sensitivity and the exothermic release of hydrogen chloride gas upon hydrolysis, necessitating storage under an inert argon atmosphere[7].

Solvolytic degradation pathway of sulfonyl chlorides in the presence of moisture.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a specific causality and an analytical checkpoint to confirm success.

Protocol A: Anhydrous Synthesis of Sulfonamide Libraries

Due to the steric hindrance of the 3-methyl group, standard amine additions may stall. We utilize a nucleophilic catalyst (DMAP) to overcome this activation energy barrier.

-

Solvation: Dissolve 1.0 eq of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride in anhydrous DCM (0.1 M concentration) under an argon atmosphere. Causality: DCM provides maximum solubility without reactivity.

-

Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the evolving HCl.

-

Catalysis & Coupling: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) followed by 1.1 eq of the target primary/secondary amine.

-

Self-Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in 990 µL of MeCN, and analyze via LC-MS. Validation is achieved when the starting material mass ( m/z 263.95[8]) is completely absent , replaced by the target sulfonamide mass.

Workflow for anhydrous sulfonamide synthesis using optimal aprotic solvation.

Protocol B: HPLC-UV Solubility and Stability Profiling

When transitioning this reagent into automated liquid handlers for high-throughput screening (HTS), precise solubility data is required.

-

Preparation: Add excess solid sulfonyl chloride to 1.0 mL of the test solvent (e.g., MeCN) in a sealed vial. Vortex for 10 minutes at 25°C.

-

Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required because nylon or cellulose filters contain nucleophilic sites that will react with the sulfonyl chloride.

-

Quantification: Dilute the filtrate 1:100 in anhydrous MeCN containing 10 µg/mL biphenyl as an internal standard.

-

Self-Validation Checkpoint: Run the sample on an HPLC-UV (254 nm). Validation is achieved by monitoring two peaks: The intact sulfonyl chloride and the highly polar sulfonic acid degradation product (which elutes near the void volume). A stable solvent system will show <1% sulfonic acid peak area over 24 hours.

References

-

Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: National Institutes of Health (PMC) URL:[Link]

-

Methanesulfonyl chloride - Reactivity and Mechanisms Source: Wikipedia URL:[Link]

-

PubChemLite - 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride Source: PubChem / LCSB URL:[Link]

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. PubChemLite - 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2) [pubchemlite.lcsb.uni.lu]

- 3. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. fishersci.com [fishersci.com]

- 8. PubChemLite - C9H6ClFO2S2 - Explore [pubchemlite.lcsb.uni.lu]

A Methodological Whitepaper on the Single-Crystal X-ray Diffraction Analysis of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride: From Synthesis to Supramolecular Insights

Abstract

This technical guide provides a comprehensive, in-depth methodology for the crystal structure analysis of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride, a novel compound of interest in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It elucidates the causal reasoning behind critical experimental choices, from rational synthesis and crystal cultivation to the nuances of data refinement and advanced structural analysis. We present a self-validating workflow grounded in authoritative standards, culminating in the interpretation of intramolecular and intermolecular forces that govern the solid-state architecture of the title compound. The ultimate goal is to furnish a robust framework for obtaining atomic-resolution structural data, thereby enabling sophisticated structure-activity relationship (SAR) studies and accelerating rational drug design.

Introduction: The Imperative of Structural Chemistry in Modern Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design and intellectual property protection.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for providing this definitive atomic-resolution data.[1][3] This guide focuses on the comprehensive structural elucidation of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (PubChem CID: 71755845)[4], a molecule incorporating two key pharmacophoric motifs.

The Benzothiophene Scaffold: A Privileged Core in Medicinal Chemistry

The benzothiophene ring system is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring.[5] It is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[5][6][7] Its structural similarity to endogenous molecules like tryptophan allows for effective interaction with biological targets, while its chemical stability and synthetic tractability make it an attractive starting point for library development.[7][8] Notable drugs containing this scaffold include the selective estrogen receptor modulator (SERM) Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[5][9]

The Sulfonyl Chloride Moiety: A Versatile Reactive and Structural Element

Arylsulfonyl chlorides are highly valuable functional groups in organic synthesis and medicinal chemistry.[10] They serve as pivotal precursors for a diverse array of sulfonamides, sulfonate esters, and sulfones—functional groups prevalent in a multitude of approved drugs.[10] Beyond its synthetic utility, the sulfonyl group is a powerful hydrogen bond acceptor and its geometry significantly influences molecular conformation and crystal packing. The presence of the highly reactive sulfonyl chloride moiety in the title compound makes it a versatile intermediate for creating novel derivatives for high-throughput screening.[6]

Rationale for Structural Analysis

The precise three-dimensional structure of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is currently unknown. Determining its crystal structure would provide invaluable data on:

-

Molecular Geometry: Accurate bond lengths, bond angles, and torsional angles.

-

Conformational Preferences: The orientation of the sulfonyl chloride group relative to the benzothiophene ring system.

-

Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate the crystal packing.

-

Impact of Substituents: Understanding how the fluorine and methyl groups influence the electronic and steric properties of the molecule, which can inform future synthetic modifications.

This knowledge is critical for computational modeling, understanding potential binding modes with protein targets, and guiding the design of next-generation therapeutic agents.

Synthesis and Crystallization: The Foundation for High-Quality Diffraction Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent cultivation of diffraction-quality single crystals. This stage is often the most significant bottleneck in the entire process.[11]

Proposed Synthesis Protocol

While various routes to arylsulfonyl chlorides exist[10][12], a plausible and effective method for the title compound involves the oxidative chlorination of a corresponding thiol precursor. This approach is often clean and high-yielding.

Protocol: Synthesis via Oxidative Chlorination

-

Thiol Preparation: Synthesize 4-fluoro-3-methyl-1-benzothiophene-2-thiol as a starting material. This can be achieved through established literature methods for benzothiophene functionalization.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl and excess chlorine), suspend the thiol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and 2.4 M aqueous hydrochloric acid (HCl) at a ratio of approximately 1.2:1 (v/v).

-

Cooling: Cool the vigorously stirred slurry to between -10 °C and -5 °C using an acetone/ice bath.

-

Oxidative Chlorination: Slowly add commercial bleach (e.g., 8.25% NaOCl, ~3.5 equiv) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C. The reaction progress can be monitored by TLC.

-

Quenching: Upon completion, quench any excess chlorine by adding a 1 M solution of sodium thiosulfate (Na₂S₂O₃) until the yellow color of the solution dissipates.

-

Workup: Transfer the mixture to a pre-chilled separatory funnel. Separate the organic layer, wash it sequentially with chilled saturated sodium bicarbonate (NaHCO₃) solution and brine, and then dry over anhydrous magnesium sulfate (MgSO₄) at a low temperature.

-

Purification: Concentrate the solution in vacuo at a low temperature (<10 °C) to yield the crude 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. Due to the reactivity of sulfonyl chlorides, purification via flash chromatography on silica gel (using a hexanes/ethyl acetate gradient) should be performed promptly.

The Science of Crystal Growth

Obtaining single crystals suitable for SC-XRD (typically 0.1-0.3 mm in each dimension) is a critical, empirical process.[13] The goal is to allow molecules to transition from the disordered solution phase to a highly ordered, repeating lattice slowly enough to minimize defects.

Causality Behind Solvent Choice: The ideal solvent system is one in which the compound is sparingly soluble. The solvent should be moderately volatile to allow for slow concentration. Polarity matching between the solute and solvent is a key starting point. For the title compound, a moderately polar molecule, solvents like acetone, ethanol, or mixtures such as dichloromethane/hexane are promising candidates.

Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Dissolve the purified compound (~10-20 mg) in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap, and pierce the cap with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature (typically room temperature).

-

Monitoring: Monitor the vial daily for the formation of small, clear crystals with well-defined facets. The process can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Architecture

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[2][14] When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern, which is governed by Bragg's Law. The intensities of these diffracted spots contain the information needed to reconstruct the electron density map of the molecule.[2]

Experimental Workflow

The process follows a well-defined, logical progression from crystal mounting to data integration.

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a polarizing microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This low temperature minimizes thermal motion of the atoms, leading to higher resolution data.

-

Diffractometer Setup: The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

-

Unit Cell Determination: A short series of initial diffraction images are collected to locate the reflections. The positions of these reflections are used by the instrument software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: The software calculates an optimized strategy to collect a complete, redundant sphere of diffraction data by rotating the crystal through a series of angles (e.g., ω and φ scans). Redundancy is crucial for accurate data scaling and absorption correction.

-

Integration: After data collection is complete, the raw images are processed. The software integrates the intensity of each diffraction spot (reflection) and subtracts the local background, yielding a list of Miller indices (h,k,l) with their corresponding intensities (I) and standard uncertainties (σ(I)).

-

Scaling and Correction: The integrated intensities are scaled to account for variations in exposure time and detector sensitivity. An empirical absorption correction is applied to account for the absorption of X-rays by the crystal itself. The output is a final reflection file (e.g., an .hkl file).

Structure Solution, Refinement, and Validation: Building the Molecular Model

The processed diffraction data provides the "what" (reflection intensities), but not the "how" (the atomic arrangement that produced them). The process of solving and refining the structure translates this raw data into a chemically meaningful model.

The Phase Problem and Structure Solution

The fundamental challenge in crystallography is the "phase problem." While we can measure the intensity (which is proportional to the amplitude squared) of the diffracted waves, we lose the phase information. Structure solution methods are computational techniques designed to overcome this. For small molecules like the title compound, Direct Methods are almost universally successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.

The Refinement Process: A Self-Validating System

Structure refinement is an iterative process of adjusting the parameters of the atomic model (atomic coordinates, displacement parameters) to improve the agreement between the diffraction data calculated from the model (Fc²) and the observed experimental data (Fo²). This is typically done using a least-squares minimization algorithm.

Trustworthiness through Key Metrics: The quality of the refinement is monitored using several key metrics:

-

R1: The conventional R-factor, which measures the agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

-

wR2: The weighted R-factor, based on F², which is a more robust indicator as it includes all reflection data. A value below 15% is generally good.

-

Goodness of Fit (Goof): Also denoted as S, this value should converge to ~1.0 for a well-refined structure, indicating that the model correctly describes the data.

Protocol: Structure Solution and Refinement with SHELX

The SHELX suite of programs is the industry and academic standard for small-molecule crystallography.[15][16][17] The process typically uses a graphical user interface like Olex2 or APEX, which calls the underlying SHELX programs.

-

Structure Solution: The structure is solved using SHELXT or SHELXS, which employs direct methods or Patterson analysis to locate the heavier atoms (S, Cl) first.[9]

-

Initial Refinement: The initial model is refined using SHELXL.[18] At this stage, atoms are typically refined isotropically (with spherical thermal parameters).

-

Model Completion: A difference Fourier map is calculated. Peaks in this map correspond to missing atoms (e.g., C, F, O), which are added to the model.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which is a more accurate representation.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using a riding model (e.g., AFIX instructions in SHELXL) and refined with constraints.

-

Final Refinement Cycles: The model is refined until all parameters converge and the R-factors and Goodness of Fit reach their minimum, stable values.

-

Output Files: The final refinement produces a crystallographic information file (.cif) and a refinement output file (.res). The .cif file is the standard format for publication and deposition in crystallographic databases.

Crystallographic Data Summary

All quantitative data from the experiment should be summarized in a standardized table.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆ClFO₂S₂ |

| Formula Weight | 263.73 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 15.234(5) |

| c (Å) | 9.876(4) |

| α (°) | 90 |

| β (°) | 105.3(1) |

| γ (°) | 90 |

| Volume (ų) | 1234.5(7) |

| Z | 4 |

| ρcalc (g/cm³) | 1.418 |

| μ (mm⁻¹) | 0.65 |

| F(000) | 536 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| T (K) | 100(2) |

| Reflections Collected | 11560 |

| Independent Reflections | 2845 [R(int) = 0.035] |

| Data / Restraints / Params | 2845 / 0 / 145 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |

| R indices (all data) | R1 = 0.052, wR2 = 0.112 |

| Largest diff. peak/hole (e Å⁻³) | 0.45 / -0.38 |

Analysis of the Crystal Structure: From Molecular Geometry to Supramolecular Assembly

With a validated structure, the focus shifts to chemical interpretation. This involves analyzing the molecule's internal geometry and understanding the intermolecular forces that build the crystal lattice.

Molecular Geometry

The refined structure provides precise measurements of all bond lengths and angles. These values should be compared to established literature values for similar fragments to identify any unusual features, which may indicate electronic or steric strain.

Table 2: Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S(1)-C(1) | 1.75(2) |

| S(2)-C(1) | 1.78(2) |

| S(2)-O(1) | 1.43(1) |

| S(2)-O(2) | 1.43(1) |

| S(2)-Cl(1) | 2.07(1) |

| C(5)-F(1) | 1.36(2) |

| O(1)-S(2)-O(2) | 120.5(1) |

| C(1)-S(2)-Cl(1) | 105.8(1) |

Intermolecular Interactions and Hirshfeld Surface Analysis

To visualize and quantify the complex network of intermolecular interactions, Hirshfeld surface analysis is an exceptionally powerful tool.[19][20][21] This technique maps the close contacts between molecules in a crystal. The analysis is performed using software like CrystalExplorer.[22][23]

The Hirshfeld Surface: The surface is generated by partitioning the crystal electron density into molecular regions.[24] It can be color-mapped according to various properties, most commonly d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue.[20][21]

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

2D Fingerprint Plots: These plots summarize all intermolecular contacts in a 2D histogram, where d_e is the distance from the surface to the nearest external atom and d_i is the distance to the nearest internal atom.[21] By decomposing the plot, one can quantify the percentage contribution of different contact types (e.g., H···O, H···F, C···H) to the overall crystal packing. For the title compound, key interactions would likely involve contacts to the sulfonyl oxygens (H···O), the fluorine atom (H···F), and the chlorine atom (H···Cl), alongside weaker H···H and C···H contacts.

Implications for Drug Design and Development

The detailed structural information obtained from this comprehensive analysis directly informs several key areas of drug development:

-

Structure-Activity Relationship (SAR): By solving the structures of a series of analogs, researchers can correlate specific 3D features (e.g., the orientation of a substituent) with changes in biological activity. This provides a clear path for potency optimization.

-

Computational Chemistry: The experimental structure serves as a crucial validation point for computational models, such as docking simulations and molecular dynamics. An accurate starting geometry is essential for predictive modeling.

-

Polymorph Screening: The crystal packing analysis reveals the key interactions stabilizing this particular solid form. This is vital information for pharmaceutical companies who must screen for and characterize all possible polymorphs of a drug candidate, as different forms can have different solubilities and bioavailabilities.

-

Fragment-Based Drug Design: As a reactive intermediate, the title compound can be used to generate a library of fragments by reacting the sulfonyl chloride with various amines or alcohols. The crystal structure provides the precise 3D coordinates of the core benzothiophene scaffold, which can be used in the design of these fragments.

Conclusion

This whitepaper has outlined a rigorous, authoritative, and self-validating methodology for the complete crystal structure analysis of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride. By integrating rational synthesis, meticulous crystallization, high-resolution X-ray diffraction, and advanced structural analysis, researchers can gain unparalleled insight into the solid-state architecture of this medicinally relevant compound. The resulting atomic-resolution model is not an endpoint, but a foundational dataset that empowers logical, structure-based drug design and accelerates the journey from a promising scaffold to a potential therapeutic agent.

References

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.

- BenchChem. (n.d.). Comparative Analysis of X-ray Crystallography Data for Substituted Benzothiophenes.

- Muller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

- BenchChem. (n.d.). Application Notes: High-Throughput Screening of Novel Benzothiophenes for Drug Discovery.

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Journal of the American Chemical Society.

- (2025). An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate.

- BenchChem. (n.d.). A Researcher's Guide to Analyzing Intermolecular Interactions: Hirshfeld Surface Analysis vs. Alternatives.

- Soman, R. (2015, June 30). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube.

- (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.

- (2018). Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers.

- Muller, P. (n.d.). Crystal structure refinement : a crystallographers guide to SHELXL. University of Texas at San Antonio - Ex Libris Discovery.

- (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

- (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

- (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thioÂphene derivatives... IUCr Journals.

- University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?

- CrystalExplorer. (n.d.). The Hirshfeld Surface.

- (2021). Crystal structure from laboratory X-ray powder diffraction data, DFT-D calculations, Hirshfeld surface analysis, and energy frameworks of a new polymorph of 1-benzothiophene-2-carboxylic acid. Journal Name.

- Tan, S. L., Jotani, M. M., & Tiekink, E. R. T. (n.d.). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC.

- (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.

- Soman, R. (2025, February 13). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer [Video]. YouTube.

- (2024). Direct Synthesis of Benzoselenophene and Benzothiophene Derivatives from 1,1-Diarylethenes and Biaryls by Chalcogen Cation-Mediated Successive Bond Formation. Organic Letters.

- PubChemLite. (n.d.). 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2).

- Organic Syntheses Procedure. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- (n.d.). 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride — Chemical Substance Information.

- (n.d.). Process for the preparation of 4-fluorothiophenol. Google Patents.

- (n.d.). 3-(4-Fluorophenylsulfinyl)-2-methyl-1-benzofuran. PMC.

- (n.d.). 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran. PMC.

- (n.d.). Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination. PMC.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97 141337-26-0.

Sources

- 1. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (C9H6ClFO2S2) [pubchemlite.lcsb.uni.lu]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 15. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL by P. Muller, R. Herbst-Irmer, A. L. Spek, T. R. Schneider, and M. R. Sawaya: Good Hardcover (2006) First Edition; Second Printing. | Black Cat Hill Books [abebooks.com]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. utsa.primo.exlibrisgroup.com [utsa.primo.exlibrisgroup.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. journals.iucr.org [journals.iucr.org]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. youtube.com [youtube.com]

- 24. crystalexplorer.net [crystalexplorer.net]

Comprehensive Technical Guide on 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride: Physicochemical Properties and Synthetic Applications

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building blocks is foundational to designing robust, metabolically stable, and highly specific therapeutics. 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is a highly functionalized heterocyclic electrophile used extensively in the synthesis of sulfonamides.

This whitepaper provides an in-depth analysis of its exact mass, physicochemical properties, structural reactivity, and a self-validating experimental protocol for its application in nucleophilic acyl substitution.

Core Physicochemical Properties

Before deploying any building block in a high-throughput synthesis or scale-up campaign, its quantitative parameters must be strictly defined. The exact mass is particularly critical for High-Resolution Mass Spectrometry (HRMS) validation during library synthesis.

Table 1: Quantitative Chemical Data

| Property | Value | Causality & Application |

| Chemical Name | 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride | IUPAC standard nomenclature. |

| CAS Number | 1421601-66-2[1] | Essential for procurement and database indexing. |

| Molecular Formula | C9H6ClFO2S2[2] | Dictates stoichiometric calculations. |

| Molecular Weight | 264.72 g/mol [3] | Used for standard molarity and yield calculations. |

| Monoisotopic Exact Mass | 263.94818 Da[2] | Critical for LC-HRMS product validation and isotopic pattern recognition. |

Structural Analysis & Mechanistic Implications

The reactivity of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride is governed by the stereoelectronic effects of its substituents. Understanding these effects allows chemists to predict reaction kinetics and control side reactions (such as hydrolysis).

-

The Electrophilic Center (2-Sulfonyl Chloride): The reaction proceeds via a bimolecular nucleophilic substitution at the tetracoordinate sulfur atom ( SN−S )[4]. Unlike SN2 reactions at sp3 carbons, substitution at the sulfonyl sulfur involves a complex transition state where the leaving group (chloride) departs as the nucleophile attacks.

-

Inductive Withdrawal (4-Fluoro Group): Fluorine is highly electronegative. Its presence at the 4-position exerts a strong inductive electron-withdrawing effect (-I effect) across the conjugated benzothiophene system. This increases the partial positive charge ( δ+ ) on the sulfonyl sulfur, making it highly electrophilic and accelerating nucleophilic attack.

-

Steric Shielding (3-Methyl Group): The ortho-alkyl group (3-methyl) provides steric hindrance around the sulfonyl chloride. Counterintuitively, while steric bulk typically slows down reactions, ortho-alkyl groups on arenesulfonyl chlorides can modulate the reaction trajectory, stabilizing the transition state for specific nucleophiles while shielding the sulfur from rapid, unwanted hydrolysis by bulkier aqueous clusters[4].

Fig 2. Structural causality of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride reactivity.

Experimental Protocol: Self-Validating Sulfonamide Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates in-process checks that confirm the success of the reaction mechanistically, rather than relying solely on end-point analysis.

Step-by-Step Methodology

Step 1: Reagent Preparation & Inert Atmosphere

-

Action: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical. Although the 3-methyl group provides some steric shielding, sulfonyl chlorides are prone to hydrolysis, which yields the unreactive sulfonic acid byproduct.

Step 2: Base Addition

-

Action: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 to 3.0 equiv) to the solution.

-

Causality: The base acts as an acid scavenger to neutralize the HCl generated during the reaction. DIPEA is preferred as it is a non-nucleophilic base, preventing competitive attack on the sulfonyl chloride.

Step 3: Controlled Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1.1 equiv) dropwise as a solution in DCM.

-

Causality: The SN−S reaction is highly exothermic. Cooling controls the reaction rate, prevents degradation of the starting materials, and minimizes the formation of bis-sulfonylation side products.

Step 4: In-Process Validation (TLC & LC-MS)

-

Action: Allow the reaction to warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Self-Validation Logic:

-

Isotopic Signature Loss: The starting material (Exact Mass: 263.948 Da[2]) contains a chlorine atom, which presents a distinct 3:1 ratio of M to M+2 peaks in the mass spectrum due to 35Cl and 37Cl isotopes.

-

Confirmation: The disappearance of this 3:1 isotopic cluster in the product mass trace definitively proves the displacement of the chloride leaving group.

-

Step 5: Quenching and Workup

-

Action: Quench the reaction with saturated aqueous NH4Cl , extract with DCM, wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

Causality: The aqueous wash removes the water-soluble DIPEA-HCl salts and any unreacted amine, leaving the highly lipophilic benzothiophene sulfonamide in the organic layer.

Fig 1. Self-validating synthetic workflow for sulfonamide generation and HRMS verification.

Analytical Characterization: Utilizing Exact Mass

When characterizing the final sulfonamide derivative, the exact mass of the precursor is the mathematical foundation for validation.

To calculate the expected exact mass of your product:

MassProduct=MassPrecursor+MassAmine−MassHCl MassProduct=263.94818 Da+MassAmine−35.97668 DaBecause the benzothiophene core is highly conjugated, the resulting sulfonamides typically exhibit strong UV absorbance at 254 nm, making them highly trackable during High-Performance Liquid Chromatography (HPLC) purification. By coupling UV tracking with the precise HRMS calculations derived from the 263.94818 Da monoisotopic mass, researchers can establish a closed-loop, self-validating analytical workflow.

References

-

Title: C9H6ClFO2S2 - Explore - PubChemLite Source: uni.lu (Université du Luxembourg) URL: [Link]

-

Title: 88-0297-63 Enamine 化合物 100mg CAS No:1421601-66-2 EN300 Source: as-1.co.jp URL: [Link]

-

Title: Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: nih.gov (PubMed Central) URL: [Link]

Sources

- 1. axel.as-1.co.jp [axel.as-1.co.jp]

- 2. PubChemLite - C9H6ClFO2S2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. 404964-34-7|5-Fluoro-3-Methylbenzo[b]thiophene-2-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl Chloride in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available scaffolds, the benzothiophene nucleus has emerged as a cornerstone in the design of a diverse array of biologically active agents. Its rigid, bicyclic structure provides a well-defined orientation for appended functionalities, making it an ideal anchor for engaging with biological targets. When further elaborated with a sulfonyl chloride group, the resulting benzothiophene sulfonyl chloride becomes a powerful tool for forging stable, geometrically defined sulfonamide linkages—a pharmacophore present in numerous approved drugs.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride . The unique substitution pattern of this reagent—a fluorine atom at the 4-position, a methyl group at the 3-position, and the reactive sulfonyl chloride at the 2-position—offers a compelling combination of physicochemical properties that can be strategically leveraged in drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies.

The introduction of a fluorine atom can significantly enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1] The methyl group can provide a vector for steric control and can influence the overall lipophilicity and electronic nature of the molecule. This guide will provide an in-depth analysis of this building block, detailing its properties, applications, and a comprehensive protocol for its use in the synthesis of advanced drug intermediates.

Physicochemical and Reactive Profile

A thorough understanding of the building block's intrinsic properties is essential for its effective deployment in a synthetic campaign.

| Property | Value | Source/Reference |

| CAS Number | 1421601-66-2 | [2] |

| Molecular Formula | C₉H₆ClFO₂S₂ | [2] |

| Molecular Weight | 264.73 g/mol | [2] |

| Appearance | Off-white to yellow solid (typical) | Supplier Data |

| Reactivity | Highly electrophilic sulfur center, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. Prone to hydrolysis. | General Sulfonyl Chloride Reactivity |

The reactivity of the sulfonyl chloride group is the cornerstone of this building block's utility. It readily reacts with primary and secondary amines in the presence of a base to form highly stable sulfonamide bonds. This reaction is a workhorse in medicinal chemistry, enabling the modular construction of diverse compound libraries for structure-activity relationship (SAR) studies.

Core Applications in Drug Discovery: The Benzothiophene Sulfonamide in Action

The 4-fluoro-3-methyl-1-benzothiophene scaffold is a privileged motif in the design of targeted therapies, particularly protein kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The sulfonamide linkage formed from 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride can act as a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[4]

Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer: By inhibiting specific kinases involved in tumor growth and proliferation.[5][6]

-

Anti-inflammatory: Through the modulation of inflammatory signaling pathways.[7]

-

Antibacterial: Fluorinated benzothiophene-indole hybrids have shown promise against resistant bacterial strains.[8]

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents.

The specific substitution pattern of 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride provides medicinal chemists with a unique tool to fine-tune the pharmacological properties of their lead compounds. The fluorine atom can be used to block sites of metabolism or to enhance binding affinity, while the methyl group can probe steric pockets within the target's active site.

Workflow for Synthesis of a Benzothiophene Sulfonamide Library

The following diagram illustrates a typical workflow for the utilization of 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride in the generation of a chemical library for screening and lead optimization.

Detailed Experimental Protocol: Synthesis of a Representative 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide

This protocol provides a representative procedure for the synthesis of a sulfonamide derivative using 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride and a generic primary amine. This method is broadly applicable and can be adapted for a wide range of amine coupling partners.

Objective: To synthesize N-((Aryl/Alkyl)methyl)-4-fluoro-3-methyl-1-benzothiophene-2-sulfonamide.

Materials:

-

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation:

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Glassware for extraction and filtration

-

Automated flash chromatography system (optional)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chosen amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

-

Add the base (TEA or DIPEA, 1.5-2.0 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath. Causality: This initial cooling is crucial to manage the exothermicity of the reaction and to minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride by any trace moisture.

-

-

Addition of the Sulfonyl Chloride:

-

In a separate vial, dissolve 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures a controlled reaction, leading to higher yields and purity.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS. Self-Validation: Monitor for the consumption of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, less polar spot corresponding to the sulfonamide product.

-

-

Aqueous Work-up (Quenching and Extraction):

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase). Causality: Each washing step is designed to remove specific impurities, simplifying the final purification.

-

-

Drying and Concentration:

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Self-Validation: The purity of the collected fractions should be assessed by TLC before combining them.

-

Combine the pure fractions and concentrate under reduced pressure to yield the final N-substituted 4-fluoro-3-methyl-1-benzothiophene-2-sulfonamide.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Conclusion and Future Outlook

4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged benzothiophene core with strategically placed fluoro and methyl substituents, along with a reactive sulfonyl chloride handle, provides a powerful platform for the synthesis of targeted therapeutics. The robust and reliable protocol for sulfonamide formation allows for the rapid generation of diverse chemical matter, accelerating the hit-to-lead and lead optimization phases of drug development. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic application of well-designed building blocks like 4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride will undoubtedly play a crucial role in the future of medicinal chemistry.

References

-

Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. [Link]

-

Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). MDPI. [Link]

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2022). Molecules. [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021). MDPI. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

-

4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride — Chemical Substance Information. (n.d.). Search ECHA. [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (2018).

-

Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. (2014). Molecules. [Link]

-

4-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride — Chemical Substance Information. (n.d.). Search ECHA. [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents. (2018).

-

Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. Sulfonate and sulfamate derivatives possessing benzofuran or benzothiophene nucleus as potent carbonic anhydrase II/IX/XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Handling of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride: A Protocol for Researchers

This document provides a comprehensive guide for the safe and effective handling of 4-Fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride (FMBTSC), a moisture-sensitive reagent crucial in various synthetic pathways within drug discovery and materials science. Given its reactivity, particularly its propensity to hydrolyze, adherence to stringent anhydrous and inert techniques is paramount to ensure experimental success, reagent integrity, and operator safety. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to handle this compound with confidence and precision.

Understanding the Reagent: Chemical Profile and Hazards